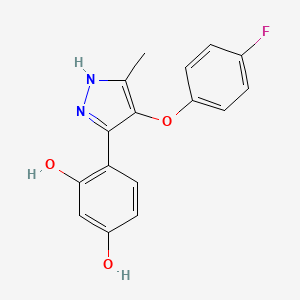

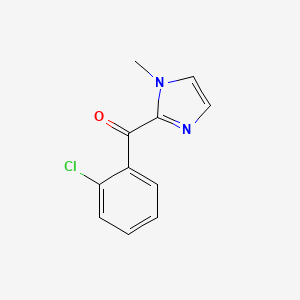

(2-Chloro-phenyl)-(1-methyl-1H-imidazol-2-yl)-methanone

Vue d'ensemble

Description

2-Chloro-phenyl)-(1-methyl-1H-imidazol-2-yl)-methanone, also known as methyl 2-chlorophenyl imidazole-2-methanone, is a heterocyclic organic compound that is used in a variety of scientific research applications. It is an important intermediate for the synthesis of many other compounds, and its unique structure allows it to interact with different types of molecules in interesting ways.

Applications De Recherche Scientifique

Corrosion Inhibition

- Corrosion Inhibition of Steel : This compound has been identified as an effective corrosion inhibitor for mild steel in acidic environments. Its inhibition efficiency reached 98.9% at a concentration of 10-3 M, classifying it as a mixed-type inhibitor. This efficiency was confirmed through electrochemical measurements and UV-vis spectroscopic analysis, which also suggested the formation of a complex with Fe2+ ions. Theoretical results using the Density Functional Theory (DFT) method supported these experimental findings (Fergachi et al., 2018).

Crystal Structure Analysis

Crystal Structure Studies : The compound's crystal structure has been investigated, which plays a crucial role in understanding its physical and chemical properties. One study focused on the crystal structure of a related compound, highlighting its triclinic space group and dimensions. Such studies are essential for materials science and pharmacology (Sun et al., 2017).

Ligand Synthesis and Characterization : Another study synthesized and characterized V-shaped ligands with N-heterocycles, including bis(4-(1H-imidazol-1-yl) phenyl)methanone. X-ray diffraction analyses of these ligands revealed specific crystal structures and angles, contributing to the understanding of molecular interactions in crystalline materials (Wang et al., 2017).

Polymer Science

- Polymer Synthesis and Characterization : This compound has been used in synthesizing novel poly(amide-ether)s. These polymers exhibit desirable properties like solubility in organic solvents, formation of low-colored and flexible films, and high thermal stability. They also showed fluorescence emission, which can be crucial for various applications in material science and engineering (Ghaemy et al., 2013).

Antimicrobial Activities

Antimicrobial Properties : A range of compounds including (2-Chloro-phenyl)-(1-methyl-1H-imidazol-2-yl)-methanone analogs have been synthesized and tested for antibacterial and antiviral properties. Some derivatives have shown potential as broad-spectrum antibiotics, while others exhibited antifungal properties. These findings are crucial for developing new antimicrobial agents (Chandra et al., 2020; Sharma et al., 2009).

Antimycobacterial Evaluation : Research has also been conducted on derivatives of this compound for their antimycobacterial activities. This includes the synthesis and screening of various analogs, contributing to the search for new treatments against mycobacterial infections (Narasimhan et al., 2011).

Biological Activity Studies

- Synthesis and Biological Activities : Novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups have been synthesized and shown to possess herbicidal and insecticidal activities. These findings are significant for the development of new agrochemicals (Wang et al., 2015).

Propriétés

IUPAC Name |

(2-chlorophenyl)-(1-methylimidazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-14-7-6-13-11(14)10(15)8-4-2-3-5-9(8)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOHNXMVWFHIDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407500 | |

| Record name | (2-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677186 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2-Chloro-phenyl)-(1-methyl-1H-imidazol-2-yl)-methanone | |

CAS RN |

30148-26-6 | |

| Record name | (2-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[4-(Acryloyloxy)butoxy]carbonyl}oxy)benzoic acid](/img/structure/B3050911.png)